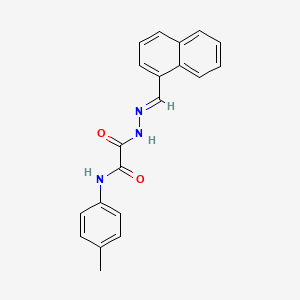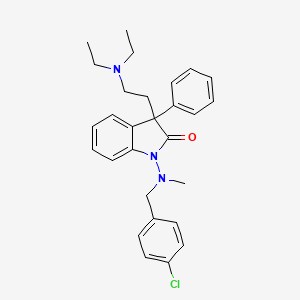
(2E)-N'-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an isonicotinoyl group and a nitrophenyl group attached to a propenohydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide typically involves the condensation of isonicotinic acid hydrazide with 3-nitrobenzaldehyde under basic conditions. The reaction is carried out in an ethanol solvent, with sodium hydroxide acting as the base. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and other biological molecules, providing insights into its mechanism of action.
Wirkmechanismus
The mechanism of action of (2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E,2E)-N-(3-Nitrophenyl)-3-phenyl-2-propen-1-imine: This compound shares a similar nitrophenyl group but differs in its overall structure and properties.
(2E)-1-(4-Nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one: Another compound with a nitrophenyl group, but with different functional groups and applications.
Uniqueness
(2E)-N’-isonicotinoyl-3-(3-nitrophenyl)-2-propenohydrazide is unique due to its combination of an isonicotinoyl group and a nitrophenyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H12N4O4 |
|---|---|
Molekulargewicht |
312.28 g/mol |
IUPAC-Name |
N'-[(E)-3-(3-nitrophenyl)prop-2-enoyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C15H12N4O4/c20-14(17-18-15(21)12-6-8-16-9-7-12)5-4-11-2-1-3-13(10-11)19(22)23/h1-10H,(H,17,20)(H,18,21)/b5-4+ |
InChI-Schlüssel |
GFTCXKVXHLWCBL-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NNC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NNC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001909.png)
![2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001913.png)

![2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B12001922.png)


![3-[(E)-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B12001932.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12001944.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B12001961.png)
![4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione](/img/structure/B12001966.png)

